![molecular formula C12H18N2OS B14591030 N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea CAS No. 61290-69-5](/img/structure/B14591030.png)
N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is an organic compound with a complex structure that includes a thiourea group, a hydroxyethyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea typically involves the reaction of N-methyl-N’-(2-methylphenyl)methylthiourea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and thiourea groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-phenylthiourea: Lacks the hydroxyethyl group, which may affect its reactivity and applications.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Similar structure but without the methyl group on the phenyl ring.
N-Methyl-N’-(2-methylphenyl)thiourea: Similar structure but without the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is unique due to the presence of both the hydroxyethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for a range of applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
61290-69-5 |
|---|---|
Formule moléculaire |
C12H18N2OS |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-[(2-methylphenyl)methyl]thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-4-6-11(10)9-13-12(16)14(2)7-8-15/h3-6,15H,7-9H2,1-2H3,(H,13,16) |
Clé InChI |
SMHACGIUVNPHSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNC(=S)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
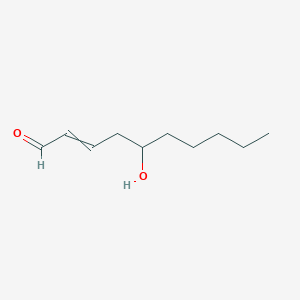

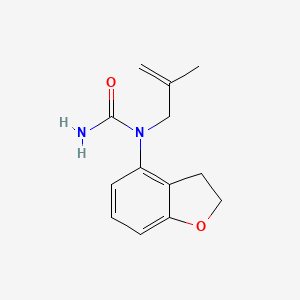
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
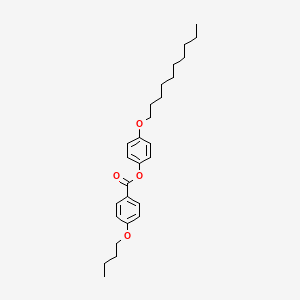




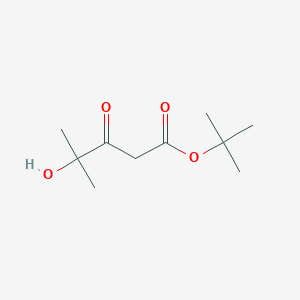
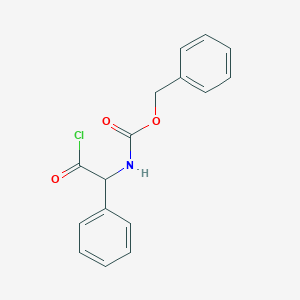
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
